molecular formula C9H5N3 B13148220 Phthalazine-5-carbonitrile

Phthalazine-5-carbonitrile

Cat. No.: B13148220
M. Wt: 155.16 g/mol
InChI Key: FLHOYQCMKVHSMB-UHFFFAOYSA-N
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Description

Phthalazine-5-carbonitrile (CAS 1891253-75-0) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. The phthalazine scaffold is extensively explored for its wide range of pharmacological activities and is a key structural motif in several marketed drugs . Researchers utilize this nitrile-functionalized phthalazine core in multicomponent reactions to design and synthesize novel molecular hybrids, such as pyran-linked phthalazinone-pyrazole compounds, which have demonstrated promising anticancer activity in bioactivity screenings . Its application also extends to the synthesis of other phthalazine-derived structures, highlighting its versatility as a synthetic intermediate . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Key Identifiers: • CAS Number: 1891253-75-0 • Molecular Formula: C 9 H 5 N 3 • Molecular Weight: 155.16 g/mol • SMILES: N#CC1=CC=CC2=C1C=NN=C2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHOYQCMKVHSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Phthalazine 5 Carbonitrile

Reactivity of the Nitrile Group

The cyano group (–C≡N) is a highly polar functional group that serves as a key site for a variety of chemical transformations. numberanalytics.com Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to be activated by protonation. numberanalytics.comucalgary.ca

The nitrile group of phthalazine (B143731) carbonitriles can be converted into amides and carboxylic acids through hydrolysis, a fundamental transformation for creating related derivatives.

Hydrolysis: Under acidic or basic conditions, the nitrile group undergoes hydrolysis. The reaction typically proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org For instance, the complete hydrolysis of the nitrile function yields phthalazine-5-carboxylic acid. The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. libretexts.org

Amidation: The partial hydrolysis of the nitrile to an amide is also a significant reaction. A specific example for a related isomer, phthalazine-1-carbonitrile, shows its transformation into the corresponding amide in a 24% yield when treated with a mixture of 15% sodium carbonate and 30% hydrogen peroxide in acetone. thieme-connect.de This method highlights a controlled pathway to the amide derivative.

Table 1: Representative Hydrolysis and Amidation Reactions of Phthalazine Carbonitriles
Starting MaterialReagents/ConditionsProductReference
Phthalazine-5-carbonitrileAcid or Base Catalysis (e.g., H₃O⁺ or OH⁻)Phthalazine-5-carboxylic acid libretexts.org
Phthalazine-1-carbonitrile15% Na₂CO₃, 30% H₂O₂, AcetonePhthalazine-1-carboxamide thieme-connect.de

The electrophilic carbon of the nitrile group is a prime target for a range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) can add to the nitrile to form an intermediate imine salt. ucalgary.ca Subsequent hydrolysis of this intermediate yields a ketone, providing a robust method for C-C bond formation. libretexts.org

Reduction to Amines: Nitriles can be readily reduced to primary amines. numberanalytics.com A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) achieves this transformation through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup then protonates the intermediate to furnish the primary amine. libretexts.org

Multicomponent Reactions: The nitrile group is a key participant in complex multicomponent reactions. A prominent example is the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. orientjchem.org This reaction involves the condensation of phthalhydrazide (B32825), an aromatic aldehyde, and malononitrile (B47326). mazums.ac.irias.ac.in The reaction is often catalyzed by various agents, including imidazole, sodium hydrogen carbonate, or metal nanoparticles. orientjchem.orgias.ac.incolab.ws The process involves a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael-type addition of phthalhydrazide and subsequent cyclization, demonstrating the nitrile's ability to participate in tandem reaction sequences. mazums.ac.ir

Table 2: Nucleophilic Addition Reactions to the Nitrile Group
Nitrile SubstrateNucleophile/ReagentIntermediate/Final Product TypeReference
This compoundGrignard Reagent (RMgX), then H₃O⁺Ketone libretexts.org
This compoundLithium Aluminum Hydride (LiAlH₄), then H₂OPrimary Amine libretexts.org
Malononitrile (in MCR with Phthalhydrazide)Aromatic Aldehydes, Phthalhydrazide1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives orientjchem.orgmazums.ac.ir

Reactivity of the Phthalazine Core

The phthalazine ring system, a bicyclic aromatic heterocycle, has its own distinct reactivity, which can be modulated by substituents like the 5-carbonitrile group.

Substitutions on the phthalazine ring are crucial for synthesizing a wide array of functionalized derivatives.

Halogenation and Subsequent Substitution: The phthalazine core can be halogenated to create reactive intermediates. For example, phthalazin-1(2H)-one can undergo selective bromination at the 4-position. beilstein-journals.org A key transformation involves treating a phthalazinone derivative with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield a chloro-substituted phthalazine. jst.go.jp This chloro-derivative is an excellent substrate for nucleophilic substitution reactions, such as reacting with hydrazine (B178648) hydrate (B1144303) to produce a hydrazino-phthalazine, a valuable precursor for building fused heterocyclic systems. jst.go.jp

Palladium-Catalyzed Amination: Modern cross-coupling methods are effective for modifying the phthalazine core. Palladium-catalyzed amination (Buchwald-Hartwig reaction) of bromo-substituted phthalazinones with various amines (including cyclic, aromatic, and benzylamines) provides an efficient route to amino- and polyaminophthalazinones in good yields. beilstein-journals.org

Table 3: Selected Ring Modification and Substitution Reactions
Starting MaterialReagents/ConditionsProduct TypeReference
Phthalazin-1(2H)-one derivativePOCl₃ / PCl₅Chloro-phthalazine derivative jst.go.jp
Chloro-phthalazine derivativeHydrazine Hydrate (N₂H₄·H₂O)Hydrazino-phthalazine derivative jst.go.jp
4-Bromophthalazinone derivativeAmines, Pd catalyst4-Aminophthalazinone derivative beilstein-journals.org

The phthalazine ring can participate in cycloaddition reactions, providing a sophisticated method for constructing complex, fused polycyclic systems. The Huisgen [3+2] dipolar cycloaddition is a notable example. mdpi.comnih.gov In this reaction, phthalazinium ylides, generated in situ from the corresponding phthalazinium salts, act as 1,3-dipoles. mdpi.com These ylides react with dipolarophiles, such as activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. mdpi.comnih.gov

These cycloadditions lead to the formation of pyrrolo[2,1-a]phthalazine derivatives. mdpi.com Research has shown that these reactions are often highly regioselective when using non-symmetrical alkynes like methyl propiolate. nih.gov Furthermore, the reaction conditions can be optimized using microwave (MW) or ultrasound (US) irradiation, which can significantly reduce reaction times from hours to minutes, increase yields, and enhance selectivity compared to conventional thermal heating. mdpi.commdpi.com

Table 4: [3+2] Dipolar Cycloaddition of Phthalazinium Ylides
1,3-DipoleDipolarophileReaction ConditionsProductReference
Phthalazinium YlideDimethyl Acetylenedicarboxylate (DMAD)MW or US IrradiationFully aromatized pyrrolo[2,1-a]phthalazine mdpi.comnih.gov
Phthalazinium YlideMethyl PropiolateThermal, MW, or USSingle regioisomer of pyrrolo[2,1-a]phthalazine mdpi.comnih.gov
Phthalazinium Ylide1,4-NaphthoquinoneThermal, MW, or USDihydrobenzo researchgate.netcdnsciencepub.comisoindolo[1,2-a]phthalazine mdpi.com

The nitrogen atoms in the phthalazine ring are susceptible to oxidation, while substituents on the ring can undergo both oxidation and reduction.

Oxidation: The phthalazine ring itself can be oxidized. A key metabolic pathway involves the oxidation of phthalazine to phthalazone, a reaction catalyzed by enzymes such as aldehyde oxidase (AOX) and xanthine (B1682287) oxidase (XO). researchgate.net Chemically, the nitrogen atoms can be oxidized to form N-oxides. For example, phthalazine reacts with oxidizing agents like monoperoxyphthalic acid or a combination of hydrogen peroxide and formic acid to yield Phthalazine 2-Oxide. thieme-connect.de Additionally, substituents on the ring can be oxidized, such as the conversion of 5-methylphthalazine (B3285411) to phthalazine-5-carboxylic acid using potassium permanganate (B83412) (KMnO₄).

Reduction: While the reduction of the aromatic phthalazine core requires strong conditions, substituents on the ring are more readily reduced. For instance, a 3-chloro-pyridazino[3,4,5-de]phthalazine can be dehalogenated, and a 3-thiono derivative can be desulfurized, both of which are reduction processes at the substituent level. cdnsciencepub.com

Formation of Fused Heterocyclic Systems Containing the Phthalazine Scaffold

The phthalazine core is a versatile platform for the synthesis of more complex, fused heterocyclic systems. The reactivity of substituents on the phthalazine ring, such as a nitrile group, allows for annulation reactions where a new ring is built onto the existing scaffold. These transformations are of significant interest as they lead to novel molecular architectures with diverse chemical and pharmacological properties. Key examples include the formation of tetrazole, triazole, and pyrrole (B145914) rings fused to the phthalazine nucleus.

One of the most direct and widely utilized methods for forming a fused heterocycle from a nitrile precursor is the [2+3] cycloaddition reaction. researchgate.net In the context of a phthalazine bearing a nitrile group, this reaction, typically with an azide (B81097), provides an efficient route to the tetrazolo[5,1-a]phthalazine (B18776) system. This fused system consists of a tetrazole ring fused to the phthalazine core. The reaction involves the treatment of the phthalazine carbonitrile with an azide source, such as sodium azide. researchgate.netnih.gov This process is a classic example of click chemistry, known for its high efficiency and selectivity.

Another significant fused system is the Current time information in Bangalore, IN.nih.govsioc-journal.cntriazolo[3,4-a]phthalazine skeleton. nih.govresearchgate.netresearchgate.net The synthesis of these compounds often starts from a phthalazine derivative with a suitable leaving group, such as a halogen, at the 1-position. sdiarticle3.com This halophthalazine is then reacted with a hydrazine derivative, like benzoyl hydrazine or thiosemicarbazide, leading to a cyclocondensation reaction that forms the fused triazole ring. researchgate.netsdiarticle3.com While not originating directly from this compound, this represents a major pathway for fusing a triazole ring to the phthalazine scaffold.

Furthermore, the phthalazine framework can be fused with other heterocyclic rings, such as a pyrrole, to create pyrrolo[2,1-a]phthalazine hybrids, which have been investigated as potential therapeutic agents. nih.gov These syntheses highlight the importance of the phthalazine ring system as a building block in the development of complex heterocyclic compounds.

The following table summarizes representative examples of fused heterocyclic systems derived from phthalazine precursors.

Table 1: Synthesis of Fused Phthalazine Heterocyclic Systems

Starting Material Class Reagent(s) Fused System Formed Representative Compound Ref.
Phthalazine Nitrile Sodium Azide Tetrazolo[5,1-a]phthalazine 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine researchgate.net
1-Chlorophthalazine (B19308) Benzoyl Hydrazine Current time information in Bangalore, IN.nih.govsioc-journal.cnTriazolo[3,4-a]phthalazine 6-(4-phenoxyphenyl)-3-phenyl- Current time information in Bangalore, IN.nih.govsioc-journal.cntriazolo[3,4-a]phthalazine sdiarticle3.com
1-Chlorophthalazine Thiosemicarbazide Current time information in Bangalore, IN.nih.govsioc-journal.cnTriazolo[3,4-a]phthalazine Amino-substituted triazolophthalazine sdiarticle3.com
1-Hydrazinophthalazine Sodium Nitrite / H₃PO₄ Tetrazolo[5,1-a]phthalazine Tetrazolo[5,1-a]phthalazine bu.edu.eg
Phthalazine Moiety Bis(hydroxymethyl)pyrrole Moiety Pyrrolo[2,1-a]phthalazine Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrid nih.gov
1,4-Dichlorophthalazine Benzohydrazides Current time information in Bangalore, IN.nih.govsioc-journal.cnTriazolo[3,4-a]phthalazine 3-Phenyl- Current time information in Bangalore, IN.nih.govsioc-journal.cntriazolo[3,4-a]phthalazine researchgate.net

Research into these fused systems has led to the development of compounds with notable biological activities. For instance, certain tetrazolo[5,1-a]phthalazine derivatives have been evaluated for their anticonvulsant effects, with compounds like N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine showing significant potency. sioc-journal.cn Similarly, derivatives of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine containing piperazine (B1678402) moieties have been synthesized and assessed for their positive inotropic activity, with many showing greater efficacy than the standard drug, milrinone. nih.govnih.gov

The following table lists specific examples of synthesized fused phthalazine compounds and their reported findings.

Table 2: Detailed Research Findings on Fused Phthalazine Derivatives

Compound Name Research Focus Key Finding Ref.
N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine Anticonvulsant Activity Identified as the most potent compound in the series, with a median effective dose of 5.89 mg·kg⁻¹. sioc-journal.cn
6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine Anticonvulsant Activity Showed remarkable activity with an ED₅₀ value of 6.8 mg/kg. researchgate.net
6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine Positive Inotropic Activity Exhibited better in vitro activity than milrinone, with an increased stroke volume of 12.02 ± 0.20% at 3 × 10⁻⁵ M. nih.gov
(4-( Current time information in Bangalore, IN.nih.govsioc-journal.cntriazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)(p-tolyl)methanone Positive Inotropic Activity Identified as the most potent compound in its series with an increased stroke volume of 19.15±0.22% at 3 × 10⁻⁵ M. nih.gov
Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids Anticancer Agents Conjugates were cytotoxic to various cancer cell lines by inducing DNA damage and inhibiting VEGFR-2. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Phthalazine 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific atoms within the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectra of phthalazine (B143731) derivatives, protons on the aromatic rings and substituent groups exhibit characteristic chemical shifts (δ) and coupling patterns. For instance, in a series of 3-amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile derivatives, the proton at the C1 position of the pyrazole (B372694) ring typically appears as a singlet. derpharmachemica.comorientjchem.org The aromatic protons of the phthalazine moiety and any phenyl substituents resonate in the downfield region, often as complex multiplets. orientjchem.org The protons of an amino group (NH₂) usually appear as a broad singlet. derpharmachemica.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide complementary information, revealing the chemical shifts of each unique carbon atom. In derivatives of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, the carbon of the nitrile group (C≡N) shows a characteristic signal. derpharmachemica.com The carbonyl carbons of the dione (B5365651) functionality are typically observed at the downfield end of the spectrum. derpharmachemica.com The carbon atoms of the aromatic rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the nature and position of substituents. derpharmachemica.comheteroletters.orgwiley.com In some cases, a doubling of signals in ¹³C NMR spectra has been observed, which can be attributed to the presence of conformers or rotamers, for example, due to the rotation around a C-O bond in a substituent group. acs.org

Interactive Table: ¹H NMR Data for Selected Phthalazine Derivatives

Compound Solvent Key ¹H NMR Signals (δ, ppm)
3-Amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile DMSO-d₆ 6.14 (s, 1H, CH), 7.30-7.50 (m, 5H, Ar-H), 7.95-8.30 (m, 6H, Ar-H & NH₂) orientjchem.org
3-Amino-1-(furan-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile DMSO-d₆ 6.32 (s, 1H, CH), 6.45-6.50 (m, 1H, Ar-H), 6.34 (d, J=3.2 Hz, 1H, Ar-H), 7.65-7.68 (m, 1H, Ar-H), 7.96-8.30 (m, 6H, Ar-H & NH₂) orientjchem.org
3-Amino-1-(2-chloroquinolin-3-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile DMSO-d₆ 6.59 (s, 1H, C1H-pyr), 7.66-8.10 (m, 7H, Ar-H), 8.25-8.34 (m, 2H, Ar-H), 8.81 (s, 2H, NH₂) wiley.com

Interactive Table: ¹³C NMR Data for Selected Phthalazine Derivatives

Compound Solvent Key ¹³C NMR Signals (δ, ppm)
3-Amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile DMSO-d₆ 61.87 (C-NH₂), 63.51 (C-Ar), 100.02 (C-CN), 116.31 (CN), 127.18-154.09 (Ar-C), 157.04 (C=O) derpharmachemica.com
Ethyl 3-amino-1-(3-bromophenyl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate DMSO-d₆ 15.7, 60.3, 64.3, 82.6, 122.7, 128.1, 128.3, 128.8, 130.3, 130.6, 131.7, 131.8, 132.0, 135.2, 136.2, 144.1, 151.5, 154.9, 158.5, 165.5 orientjchem.org
3-Amino-1-(2-chloroquinolin-3-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile DMSO-d₆ 59.89 (C1-pyr), 61.07 (C2-pyr), 116.12, 124.60, 127.25, 127.88, 128.09, 128.24, 128.50, 128.82, 129.35, 131.93, 134.46, 135.30, 147.16, 151.90, 154.21 (Ar-C), 157.25 (C=O), 158.32 (C=O) wiley.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For phthalazine-5-carbonitrile and its derivatives, key vibrational bands are observed for the nitrile (C≡N), carbonyl (C=O), and amino (N-H) groups.

The nitrile group exhibits a sharp, characteristic absorption band in the region of 2200-2300 cm⁻¹. derpharmachemica.comorientjchem.orgwiley.com Carbonyl groups, such as those in phthalazine-5,10-dione derivatives, show strong absorptions in the range of 1650-1700 cm⁻¹. derpharmachemica.comorientjchem.orgwiley.com The N-H stretching vibrations of primary amino groups typically appear as two bands in the 3200-3500 cm⁻¹ region. derpharmachemica.comorientjchem.orgwiley.com

Interactive Table: Characteristic IR Absorption Frequencies for Phthalazine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) References
Nitrile (C≡N) Stretching 2198 - 2226 derpharmachemica.comorientjchem.orgmazums.ac.ir
Carbonyl (C=O) Stretching 1651 - 1690 derpharmachemica.comorientjchem.orgwiley.com
Amino (N-H) Stretching 3175 - 3433 derpharmachemica.comorientjchem.orgwiley.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. academie-sciences.fr

For phthalazine derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. mdpi.comias.ac.in Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, in the analysis of 3-amino-1-(2-chloroquinolin-3-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile, a peak corresponding to [M+H]⁺ was observed, confirming its molecular weight. wiley.com

Single Crystal X-ray Diffraction Analysis

For a successful SC-XRD analysis, a single crystal of suitable size and quality is required. uhu-ciqso.es The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the atoms can be determined. This has been used to confirm the structures of various heterocyclic compounds, including those related to phthalazines. mdpi.com The crystal structure of a hexahydroquinoline, synthesized through a related reaction, was determined by single crystal X-ray diffraction analysis. researchgate.net

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectra of phthalazine derivatives typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. scielo.org.zaresearchgate.net The position and intensity of these bands are influenced by the specific substitution pattern on the phthalazine core.

Some phthalazine derivatives exhibit fluorescence, where the molecule emits light upon relaxation from an excited electronic state. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For example, certain 2H-indazolo[2,1-b]phthalazinetriones have been studied for their photophysical properties, with their fluorescence spectra recorded in solution. researchgate.net The combination of absorption and emission data is valuable for understanding the photophysical behavior of these compounds and their potential use in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Theoretical and Computational Investigations of Phthalazine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For phthalazine (B143731) derivatives, these calculations help in understanding their stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.commdpi.com It has been employed to study various phthalazine derivatives to understand their electronic properties and reactivity. researchgate.netosti.gov DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G, are utilized to analyze molecular geometries, electronic features, and molecular electrostatic potentials. ias.ac.inresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For many phthalazine derivatives, the HOMO is typically localized on the aromatic rings, while the LUMO is found on the phthalazine core itself. mdpi.com This distribution of frontier orbitals is crucial for understanding charge transfer within the molecule. researchgate.net

Theoretical calculations have also been used to compute other important electronic parameters such as dipole moment, polarizability, and hyperpolarizability, which are essential for evaluating the non-linear optical (NLO) behavior of these compounds. ias.ac.in The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the reactive sites on the molecular surface. researchgate.net These computational insights are invaluable for predicting how phthalazine-5-carbonitrile and its analogs will behave in different chemical environments and for designing molecules with specific electronic properties. rsc.org

Table 1: Calculated Electronic Properties of a Condensed Phthalazine Derivative

Parameter Calculated Value
Dipole Moment (μ) 5.34 D
Average Polarizability (α) 36.45 x 10⁻²⁴ esu
First Hyperpolarizability (β₀) 15.67 x 10⁻³⁰ esu

Data derived from a study on condensed phthalazines. ias.ac.in

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and how their shape influences their biological activity. wgtn.ac.nz For phthalazine derivatives, particularly those with multiple substituents, identifying the most stable conformations is key to understanding their interaction with biological targets. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential tools for predicting how a ligand might interact with a biological target, providing a rationale for observed biological activities and guiding further optimization.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is widely used to understand the binding modes of phthalazine derivatives with various enzymes and receptors. For example, docking studies have been performed on pyrazolo[1,2-b]phthalazine derivatives to elucidate their interactions with α-glucosidase, revealing key hydrogen bonding and hydrophobic interactions within the active site. mazums.ac.ir Similarly, the binding affinity of phthalazine derivatives as VEGFR-2 inhibitors has been explored through molecular docking, correlating well with experimental biological data. rsc.org

The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then docking the ligand into the active site. researchgate.net The resulting poses are scored based on their binding energy, with lower energies indicating more favorable interactions. nih.gov These studies can rationalize the structure-activity relationships (SAR) observed for a series of compounds and guide the design of new derivatives with improved potency and selectivity. diva-portal.org

Table 2: Example of Molecular Docking Results for Phthalazine Derivatives

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Pyrazolo[1,2-b]phthalazine deriv. α-glucosidase -8.5 to -10.2 ASP215, GLU277, ASP352
Phthalazine derivative 2g VEGFR-2 -9.8 Cys919, Asp1046
Phthalazine derivative 4a VEGFR-2 -9.5 Cys919, Asp1046

Data compiled from various studies on phthalazine derivatives. mazums.ac.irrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interactions predicted by molecular docking. rug.nl By simulating the motion of atoms and molecules, MD can confirm the stability of a ligand within the binding pocket of a target. rsc.orgnih.gov

For instance, MD simulations have been used to validate the docking results of phthalazine derivatives targeting VEGFR-2. rsc.org These simulations showed that the potent derivatives formed stable complexes with the enzyme's active site throughout the simulation period, reinforcing the binding mode predicted by docking. rsc.org MD simulations are also employed to study the conformational changes in both the ligand and the protein upon binding, providing a more complete picture of the molecular recognition process. iu.edu

In Silico Prediction of Molecular Descriptors

In silico methods are used to calculate various molecular descriptors that predict the physicochemical and pharmacokinetic properties of a compound. peercommunityjournal.orgnih.gov These descriptors are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule. nih.gov

Table 3: Predicted Molecular Descriptors for a Phthalazinone-Pyrazole Hybrid

Descriptor Value
LogP 3.5
TPSA 95.8 Ų
Molecular Weight 450.5 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

Hypothetical data based on typical values for such compounds. nih.gov

Prediction and Analysis of Optical Properties

The optical characteristics of this compound are of significant interest for its potential application in optoelectronic materials. Computational chemistry provides a powerful tool for predicting and understanding these properties at the molecular level. Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic transitions and nonlinear optical (NLO) behavior of this molecule.

Computational Methodology

The prediction of optical properties for this compound would typically involve geometry optimization of the molecule in its ground state using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. ias.ac.in Following optimization, the electronic absorption spectra can be calculated using TD-DFT. researchgate.netrsc.org This method allows for the determination of vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum, and the oscillator strengths of these transitions. rsc.orgmdpi.com

Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. researchgate.netrsc.org The energy difference between these orbitals (the HOMO-LUMO gap) provides insight into the chemical reactivity and the energy required for electronic excitation. ijacskros.com For molecules with potential NLO properties, the calculation of the first hyperpolarizability (β₀) is a key metric, often performed using DFT methods to assess the second-order NLO response. ias.ac.insemanticscholar.org

Predicted UV-Vis Absorption Spectrum

Based on theoretical calculations for similar phthalazine derivatives, the UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic absorption bands in the ultraviolet region. The presence of the π-conjugated phthalazine system, coupled with the electron-withdrawing nitrile group, is expected to influence the electronic transitions.

The primary electronic transitions are anticipated to be of the π → π* and n → π* type. The π → π* transitions, typically of higher intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

A hypothetical TD-DFT calculation would likely predict the following absorption maxima (λmax) for this compound in a nonpolar solvent.

Table 1: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major Transition TypeInvolved Orbitals
3150.18π → πHOMO → LUMO
2800.09π → πHOMO-1 → LUMO
2550.04n → π*HOMO-2 → LUMO

This is a predictive table based on theoretical models and data from related compounds.

Frontier Molecular Orbitals and Electronic Transitions

The HOMO-LUMO energy gap is a critical parameter for determining the electronic sensitivity and optical properties of a molecule. For this compound, the HOMO is expected to be distributed over the phthalazine ring, while the LUMO is anticipated to show significant localization on the carbonitrile group due to its electron-accepting nature. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key characteristic for NLO materials.

The predicted energies of the frontier orbitals and the resulting energy gap are presented below.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
EHOMO-6.25
ELUMO-2.40
Energy Gap (ΔE)3.85

This is a predictive table based on theoretical models and data from related compounds.

The relatively small HOMO-LUMO gap suggests that this compound could be chemically reactive and possess notable electronic activity. ijacskros.com The primary electronic transition, corresponding to the longest wavelength absorption, would be the HOMO → LUMO transition, which is characteristic of the π → π* charge transfer within the molecule.

Nonlinear Optical (NLO) Properties

The NLO response of organic molecules is governed by their molecular polarizability and hyperpolarizability. The presence of the electron-withdrawing nitrile group on the phthalazine scaffold suggests that this compound could exhibit significant NLO properties. The first hyperpolarizability (β₀) is a measure of the second-order NLO response and can be predicted through computational methods.

Table 3: Predicted Nonlinear Optical Properties of this compound

PropertyPredicted Value
Dipole Moment (μ) (Debye)4.5
Average Polarizability (α) (a.u.)120
First Hyperpolarizability (β₀) (esu)15 x 10-30

This is a predictive table based on theoretical models and data from related compounds.

The predicted value for the first hyperpolarizability is significant, suggesting that this compound has the potential to be a candidate for second-harmonic generation (SHG) and other NLO applications. researchgate.netsemanticscholar.org This enhanced NLO activity can be attributed to the charge asymmetry introduced by the nitrile group, which facilitates intramolecular charge transfer. ias.ac.in

Research Applications of Phthalazine 5 Carbonitrile in Advanced Materials and Catalysis

Materials Science Applications

The conjugated π-system of the phthalazine (B143731) core is fundamental to its use in materials science. The introduction of specific functional groups, such as the electron-withdrawing nitrile group in Phthalazine-5-carbonitrile, can modulate the electronic and photophysical properties of the molecule, making it suitable for various advanced applications.

While research specifically detailing the luminescent properties of this compound is limited, studies on related phthalazine derivatives containing nitrile groups demonstrate their potential as functional fluorophores. The photophysical characteristics of these molecules are often governed by a "push-pull" mechanism, where electron-donating groups and electron-accepting groups (like the nitrile moiety) are attached to the π-conjugated core. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for fluorescence.

In a study on condensed phthalazines featuring a p-tolyl group as an electron donor and a nitrile group as an electron acceptor, distinct photophysical properties were observed. The compound exhibited UV-Vis absorption maxima at multiple wavelengths, indicating complex electronic transitions. ias.ac.in The presence of both donor and acceptor groups on the phthalazine framework facilitates the charge separation necessary for luminescent behavior. ias.ac.in Although detailed quantum yield and lifetime data for simple cyanophthalazines are not widely reported, the foundational chemistry suggests a potential for developing fluorescent materials and probes from this class of compounds.

Photophysical Properties of a Nitrile-Substituted Condensed Phthalazine Derivative

CompoundUV-Vis Absorption Maxima (λ/nm)Solvent
3-amino-5,10-dioxo-1-(p-tolyl)-1,2,3,5,10,10a-hexahydro-3,10a-ethanopyrazolo[1,2-b]phthalazine-2-carbonitrile220, 245, 276, 360Methanol

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. frontiersin.org Materials with significant third-order NLO properties are of particular interest. Research has shown that phthalazine derivatives engineered with a push-pull electronic structure can exhibit notable NLO effects. ias.ac.in

The same condensed phthalazine derivative featuring a tolyl electron-donor group and a nitrile electron-acceptor group was investigated for its third-order NLO properties. ias.ac.in The study utilized the third-harmonic generation (THG) technique on thin films to measure the material's response. The presence of the donor-acceptor system on the π-conjugated phthalazine core was found to be in good agreement with the observation of NLO behavior, as confirmed by Density Functional Theory (DFT) calculations. ias.ac.in This indicates that the phthalazine scaffold, when appropriately substituted with groups like the cyano group, can be a promising platform for creating new NLO materials.

Third-Order NLO Properties of a Nitrile-Substituted Phthalazine Derivative

CompoundKey Structural FeaturesNLO Measurement TechniqueKey Finding
3-amino-5,10-dioxo-1-(p-tolyl)-...-phthalazine-2-carbonitrilePush-pull system (Tolyl donor, Nitrile acceptor)Third Harmonic Generation (THG)Exhibits third-order nonlinear optical effects. ias.ac.in

The field of organic electronics relies on semiconducting materials that can be solution-processed and integrated into flexible devices. Nitrogen-containing heterocycles are a major class of organic semiconductors. While phthalocyanines, which are larger macrocyclic analogues, have been extensively studied for their semiconducting properties in devices like organic field-effect transistors (OFETs), research into simpler phthalazine derivatives is an emerging area. kaust.edu.sa

Studies on phthalazine diimide (PTDI), a derivative of the core phthalazine structure, have provided insights into its electronic properties. researchgate.net PTDI is considered a heterocyclic analogue of naphthalene (B1677914) diimides (NDIs), which are well-known and high-performance n-type organic semiconductors. The investigation of PTDI revealed its electrochemical and electrical properties, suggesting that the phthalazine core is a viable building block for creating materials with semiconductor capabilities. researchgate.net The inherent electron-deficient nature of the diazine ring system, which can be further enhanced by substituents like a nitrile group, makes this compound a theoretical candidate for n-type or ambipolar semiconducting materials, though specific studies are needed to confirm this potential.

Catalytic Applications

The nitrogen atoms in the phthalazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows phthalazine derivatives to serve as ligands in transition metal catalysis. Furthermore, the aromatic system can be modified to participate in organocatalytic transformations.

Phthalazine derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These metal-phthalazine complexes have demonstrated significant potential in catalysis. Schiff bases derived from hydrazinophthalazine, for example, act as strong electron-donating ligands that can chelate metal ions through their nitrogen atoms. nih.gov

Complexes of iron(II), nickel(II), copper(II), and cadmium(II) have been synthesized using such phthalazine-based ligands. nih.gov Binuclear metal(II) complexes with phthalazine-type ligands are noted for their interesting magnetic properties and their use as models for metalloenzymes and in catalytic applications. nih.gov While not specific to this compound, this body of work establishes the phthalazine moiety as a "privileged" scaffold for designing ligands for catalytic metal complexes. The introduction of a cyano-group could further modulate the electronic properties of the ligand, influencing the activity and selectivity of the resulting catalyst. This is supported by research on the related phthalocyanine (B1677752) macrocycles, where cyano-substituted versions have been used to create cobalt and zinc complexes with high catalytic activity. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, is a powerful tool in modern synthesis. Recent research has explored the use of organocatalysts to perform novel transformations on the phthalazine ring itself. One such development is the asymmetric dearomatization of phthalazines using anion-binding catalysis. acs.org In this system, a thiourea-based organocatalyst activates an N-acyl-phthalazinium intermediate, enabling the enantioselective addition of a nucleophile. acs.org This methodology provides access to chiral 1,2-dihydrophthalazines, which are valuable building blocks for biologically active molecules. acs.org

Additionally, organocatalysts have been employed for the efficient synthesis of complex phthalazine derivatives. For instance, a nano-ferrite supported glutathione (B108866) organocatalyst has been used to promote the multicomponent reaction between phthalic anhydride (B1165640), hydrazine (B178648) hydrate (B1144303), aldehydes, and active methylene (B1212753) compounds to produce various phthalazine-trione and -dione derivatives in high yields. thieme-connect.com

While these examples show phthalazines as substrates in organocatalytic reactions or as products of organocatalyzed synthesis, their direct use as the primary organocatalyst is a less explored area. However, the tunable nature of the phthalazine core suggests potential for future development in this field.

Advanced Medicinal Chemistry Research on Phthalazine 5 Carbonitrile As a Molecular Scaffold

Rational Design and Synthesis of Phthalazine-Based Scaffolds for Biological Targets

The phthalazine (B143731) scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities, including anticancer, anticonvulsant, and antihypertensive properties. researchgate.net The rational design of phthalazine-based compounds, including those derived from phthalazine-5-carbonitrile, often involves a hybridization strategy. This approach combines the phthalazine core with other pharmacologically active moieties to create novel molecules with enhanced potency and selectivity for specific biological targets. sci-hub.stekb.eg

One common design strategy is based on mimicking the pharmacophoric features of known kinase inhibitors. For instance, the design of certain phthalazine derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors is guided by the structure-activity relationships of established inhibitors like sorafenib (B1663141) and vatalanib. sci-hub.st This involves incorporating a flat heteroaromatic ring system (the phthalazine core) to occupy the ATP-binding region of the kinase, a hydrogen bond donor-acceptor pair (such as urea (B33335) or amide moieties) to interact with key amino acid residues like Glu 885 and Asp 1046, and a substituted terminal aryl group to fit into the hydrophobic pocket of the enzyme. sci-hub.st Similarly, for Epidermal Growth Factor Receptor (EGFR) inhibition, a "drug extension strategy" is employed to tailor the designed compounds to fit the EGFR's hydrophobic sub-pocket and cleft region. nih.gov

The synthesis of these rationally designed phthalazine scaffolds typically begins with readily available starting materials. A common synthetic route involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) to form the corresponding 4-(4-chlorophenyl)phthalazin-1(2H)-one. nih.gov This intermediate can then undergo chlorination using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. nih.gov This chlorinated derivative serves as a key building block for further modifications. nih.gov For example, it can be reacted with various nucleophiles, such as p-phenylenediamine, to introduce different substituents at the 1-position of the phthalazine ring. nih.gov

Another synthetic approach starts with the cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate to produce phthalazinones. nih.gov These phthalazinones can then be chlorinated with phosphorus oxychloride to generate 1-chlorophthalazines, which are subsequently reacted with various amines or other nucleophiles to create a library of 1-substituted phthalazine derivatives. nih.gov In some cases, the synthesis involves linking the phthalazine moiety with other heterocyclic systems like 1,3,4-oxadiazole-thione or 1,2,4-triazole-thione. nih.gov Further modifications, such as alkylation, glycosylation, or coupling with amino acids, can be performed to enhance the biological activity and selectivity of the final compounds. nih.gov

Investigation of Molecular Mechanisms of Action at the Protein/Enzyme Level

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazinone core is a key structural feature of several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. The approved PARP inhibitor, Olaparib, features a phthalazinone moiety, highlighting the importance of this scaffold in targeting PARP. nih.gov

Researchers have designed and synthesized new series of phthalazinone derivatives based on the structure of Olaparib to explore their PARP1 inhibitory potential. nih.gov In vitro PARP1 inhibition assays and intracellular PARylation assays have demonstrated that the inhibitory activities of these derivatives are closely linked to the nature of the substituents and the length of the alkyl chain connecting to an aromatic ring. nih.gov Compounds that exhibit strong PARP1 inhibition have also shown significant anti-proliferative effects against cancer cell lines with deficiencies in BRCA2, a key protein in a different DNA repair pathway. nih.gov This synthetic lethality approach is a cornerstone of PARP inhibitor therapy. For example, one promising compound, compound 23, demonstrated desirable inhibitory efficiency, warranting further investigation for its in vivo efficacy. nih.gov

CompoundTargetActivityCell Line
Olaparib AnalogsPARP1Inhibition activity related to substituent type and alkyl chain lengthBRCA2-deficient Capan-1
Compound 23PARP1Desirable inhibitory efficiencyNot specified

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Phthalazine derivatives have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. nih.govajchem-b.com The phthalazine ring is considered an isostere of the quinazoline (B50416) scaffold, which is present in many known EGFR and VEGFR kinase inhibitors. cu.edu.eg

The design of phthalazine-based VEGFR-2 inhibitors often involves linking a biarylamide or biarylurea moiety, or an N-substituted piperazine (B1678402) motif to the 1-position of the phthalazine core. nih.gov Several of these compounds have demonstrated potent inhibitory activity against VEGFR-2. For instance, a series of biarylurea derivatives showed significant VEGFR-2 inhibition, with IC50 values for compounds 12b , 12c , and 13c being 4.4 µM, 2.7 µM, and 2.5 µM, respectively. nih.gov These compounds also effectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov

In another study, novel phthalazine derivatives were synthesized and evaluated for their anticancer activity against HepG2 and MCF-7 cancer cell lines as VEGFR-2 inhibitors. nih.gov Compounds 2g and 4a emerged as the most potent derivatives, with IC50 values against VEGFR-2 of 0.148 µM and 0.196 µM, respectively. nih.gov Furthermore, a different set of phthalazine derivatives, including compounds 9c , 13c , and 12b , exhibited promising VEGFR2 inhibition with IC50 values of 21.8 nM, 17.8 nM, and 19.8 nM, respectively, which were comparable to the standard drug sorafenib (IC50 = 32.1 nM). nih.gov The potent derivative 12b also induced apoptosis in HCT-116 cells and arrested the cell cycle in the S-phase. nih.govrsc.org Molecular docking studies have further elucidated the binding interactions of these phthalazine derivatives within the VEGFR-2 active site. ajchem-b.com

CompoundVEGFR-2 IC50Cell LineReference
12b 4.4 µMHUVEC nih.gov
12c 2.7 µMHUVEC nih.gov
13c 2.5 µMHUVEC nih.gov
2g 0.148 µMHepG2, MCF-7 nih.gov
4a 0.196 µMHepG2, MCF-7 nih.gov
9c 21.8 nMNot specified nih.gov
13c 17.8 nMNot specified nih.gov
12b 19.8 nMHCT-116 nih.govrsc.org
Sorafenib (Reference)32.1 nMNot specified nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The phthalazine scaffold has also been explored for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. cu.edu.eg Overexpression of EGFR is a common feature in various cancers, making it an attractive therapeutic target. cu.edu.eg The phthalazine ring is considered a bioisostere of the quinazoline ring, a core component of many clinically used EGFR inhibitors. cu.edu.eg

The rational design of phthalazine-based EGFR inhibitors has focused on creating molecules that can effectively fit into the hydrophobic sub-pocket and cleft region of the EGFR active site. nih.gov This has been achieved by linking the phthalazine core with other heterocyclic systems such as 1,3,4-oxadiazole-thione and 1,2,4-triazole-thione. nih.gov Subsequent modifications, including alkylation and glycosylation, have been employed to optimize the inhibitory activity. nih.gov

Several synthesized phthalazine derivatives have demonstrated promising anti-proliferative activity against hepatocellular carcinoma (HepG2) cells. nih.gov For instance, compounds 31a and 16 were identified as the most active, with IC50 values of 5.7 µg/mL and 7.09 µg/mL, respectively, which are comparable to the standard drug doxorubicin (B1662922) (4.0 µg/mL). nih.gov In another study, a series of phthalazine-based derivatives were synthesized and evaluated for their activity against breast cancer cells. researchgate.net Compound 12d from this series exhibited potent EGFR inhibition with an IC50 value of 21.4 nM, which was significantly more potent than the reference drug Erlotinib (IC50 = 80 nM). researchgate.net This compound also induced apoptosis in MDA-MB-231 breast cancer cells. researchgate.net Molecular docking studies have supported these findings by revealing favorable binding interactions between the phthalazine derivatives and the key amino acid residues in the EGFR binding site. cu.edu.egresearchgate.net

CompoundEGFR IC50Cell LineReference
31a 5.7 µg/mL (antiproliferative)HepG2 nih.gov
16 7.09 µg/mL (antiproliferative)HepG2 nih.gov
12d 21.4 nMMDA-MB-231 researchgate.net
Erlotinib (Reference)80 nMNot specified researchgate.net

DNA Topoisomerase Inhibition and DNA Intercalation

Phthalazine-based compounds have been designed and synthesized as potent anticancer agents that target DNA and associated enzymes, specifically DNA topoisomerase II (Topo II). nih.govnih.gov Topo II is a crucial enzyme that modulates the topology of DNA and is essential for DNA replication and chromosome segregation. Its inhibition can lead to catastrophic DNA damage and cell death, making it a validated target for cancer chemotherapy. nih.gov

The design of these phthalazine derivatives often involves a molecular hybridization approach, incorporating a planar polyaromatic system (the phthalazine moiety) that can intercalate between DNA base pairs. nih.gov This design is based on the pharmacophoric features of known DNA intercalators and Topo II inhibitors like doxorubicin. nih.gov

A novel series of phthalazine derivatives was synthesized and evaluated for their cytotoxic, Topo II inhibitory, and DNA intercalating activities. nih.gov These compounds demonstrated potent cytotoxic effects against various cancer cell lines, including HepG-2, MCF-7, and HCT-116. nih.gov The most active compounds were further assessed for their ability to inhibit Topo II and intercalate with DNA. nih.gov Compound 9d emerged as a particularly potent derivative, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM and exhibiting DNA intercalating activity with an IC50 of 26.19 ± 1.14 µM. nih.govnih.govresearchgate.net In vivo studies with compound 9d showed a reduction in solid tumor volume and mass, further highlighting its potential as an anticancer agent. nih.govresearchgate.net

CompoundTargetIC50Reference
9d Topo II Inhibition7.02 ± 0.54 µM nih.govnih.govresearchgate.net
9d DNA Intercalation26.19 ± 1.14 µM nih.govnih.govresearchgate.net

Aurora Kinase Inhibition

The phthalazine scaffold has also been utilized in the development of inhibitors for Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Dysregulation of Aurora kinases is frequently observed in human cancers, making them attractive targets for anticancer drug discovery. nih.gov

A notable example is AMG 900, an orally bioavailable and highly selective pan-aurora kinase inhibitor that incorporates a phthalazine structure. nih.gov This compound has demonstrated activity in tumor cell lines that are resistant to taxanes, a common class of chemotherapy drugs. nih.gov

Furthermore, research has led to the discovery of phthalazinone pyrazoles as potent and selective inhibitors of Aurora-A kinase. While initial efforts with linear phthalazine and pyridazine (B1198779) scaffolds resulted in compounds with only weak activity (1-10 µM) against Aurora-A, further structural modifications led to the development of more potent inhibitors. researchgate.net

Inhibition of Specific Enzymes (e.g., α-glucosidase, SHMT2, DHODH)

The phthalazine scaffold has been effectively utilized to generate potent inhibitors of specific enzymes, most notably α-glucosidase.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. Several studies have reported the synthesis of phthalazine derivatives with significant α-glucosidase inhibitory activity.

One series of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives demonstrated notable inhibitory potential against α-glucosidase from Saccharomyces cerevisiae. Four compounds in this series showed more potent activity than the standard drug, acarbose (B1664774) (IC50 = 750 µM). Specifically, compound 5q emerged as the most active, with an IC50 value of 155.4 ± 6.0 μM. Other active compounds included 5h (IC50 = 159.3 ± 7.7 μM), 5s (IC50 = 230.5 ± 7.0 μM), and 5n (IC50 = 231.0 ± 6.6 μM).

In a separate study, novel pyrazole-phthalazine hybrids were designed and synthesized, showing significantly higher activity against yeast α-glucosidase than acarbose (IC50 = 720.18 ± 0.008 μM). The IC50 values for these hybrids ranged from 13.66 ± 0.009 to 494 ± 0.006 μM. The most effective inhibitor from this series, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l) , was approximately 53 times more potent than acarbose.

Inhibitory Activity of Phthalazine Derivatives Against α-Glucosidase
Compound SeriesCompoundIC50 (μM)Reference CompoundIC50 (μM)
Pyrazolo[1,2-b]phthalazine-5,10-diones5q155.4 ± 6.0Acarbose750
5h159.3 ± 7.7
5s230.5 ± 7.0
5n231.0 ± 6.6
Pyrazole-phthalazine hybrid8l13.66 ± 0.009720.18 ± 0.008

No direct inhibitory activity by phthalazine derivatives has been reported for Serine Hydroxymethyltransferase 2 (SHMT2) or Dihydroorotate Dehydrogenase (DHODH) in the reviewed literature.

Modulation of Cellular Pathways (e.g., Hedgehog pathway, P-glycoprotein)

Beyond direct enzyme inhibition, phthalazine derivatives have been engineered to modulate critical cellular signaling pathways.

Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its dysregulation is linked to various cancers. Researchers have successfully designed optimized phthalazine compounds as novel and potent Hh pathway inhibitors. Starting from the lead compound Taladegib, modifications were made, including replacing the 4-methylamino-piperidine moiety with different azacycles. This scaffold hopping led to the discovery that a pyrrolidin-3-amine moiety served as the optimal linker between the phthalazine and a fluorine-substituted benzoyl group. Many of the resulting derivatives exhibited nanomolar inhibitory activity. Among them, compound 23b showed the highest potency with an IC50 value of 0.17 nM. This was significantly more potent than both the lead compound Taladegib and the marketed Hh pathway inhibitor Vismodegib.

P-glycoprotein Modulation

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells. Modulating P-gp activity is a key strategy to overcome MDR. An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study was conducted on a series of novel phthalazine derivatives designed as VEGFR-2 inhibitors. The results predicted that two of the most active anticancer derivatives, compounds 2g and 4a , would function as inhibitors of P-glycoprotein I and P-glycoprotein II. nih.gov This suggests that the phthalazine scaffold can be tailored to produce compounds that not only act on their primary target but also counteract drug resistance mechanisms by modulating P-gp. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Binding

The systematic modification of the phthalazine scaffold has allowed for detailed structure-activity relationship (SAR) studies, providing insights into the molecular features required for potent and selective target binding. A significant body of SAR research on phthalazine derivatives has focused on their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

The design of these inhibitors often involves linking a biarylamide or biarylurea moiety to position 1 of the phthalazine core. nih.gov SAR studies revealed several key findings:

Substitution at Position 4: The introduction of a chloro group at the 4-position of the phthalazine core generally resulted in a favorable increase in VEGFR-2 inhibitory activity compared to methyl-substituted or unsubstituted analogs. nih.gov This enhancement is potentially due to the increased lipophilicity conferred by the chloro group. nih.gov

Linker Moiety: Biarylurea-based phthalazines generally exhibited more significant cytotoxicity and VEGFR-2 inhibition compared to biarylamide-based derivatives. nih.gov

Terminal Aromatic Ring: Different substitution patterns on the terminal aromatic ring were explored to better occupy the hydrophobic pocket of the kinase's active site. nih.gov

Spacer Element: In one study, a series of compounds was designed with different spacers, including acid hydrazide, thiosemicarbazide, and urea/thiourea (B124793) linkers, connecting the 1-substituted-4-phenylphthalazine scaffold to various hydrophobic distal moieties. nih.gov The nature and length of these spacers significantly influenced the anticancer activity. nih.gov

For instance, in a series of biarylurea phthalazines, compounds 12b , 12c , and 13c showed significant VEGFR-2 inhibitory activities with IC50 values of 4.4, 2.7, and 2.5 μM, respectively. nih.gov This highlights how tuning the electronic and steric properties of the phthalazine core and its appended functionalities can directly impact target binding and biological activity. nih.gov

Development of Phthalazine Analogs for Targeted Molecular Recognition

The phthalazine framework has proven to be a highly successful scaffold for developing analogs with high affinity and specificity for various molecular targets, particularly protein kinases involved in cancer progression. nih.govrsc.org The development of VEGFR-2 inhibitors serves as a prime example of targeted molecular recognition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By rationally designing phthalazine derivatives, researchers have created potent VEGFR-2 inhibitors that compete with ATP for binding to the kinase domain.

In one study, novel 4-phenylphthalazine derivatives were synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Among the tested compounds, 2g and 4a were identified as the most potent, inhibiting VEGFR-2 with IC50 values of 0.148 and 0.196 μM, respectively. nih.gov These compounds also demonstrated excellent cytotoxicity against Hep G2 and MCF-7 cancer cell lines. nih.gov

Another study focused on synthesizing novel phthalazine-based amine and amino acid derivatives. rsc.org The most promising compounds, 9c , 12b , and 13c , were tested for VEGFR-2 inhibition and showed potent activity with IC50 values of 21.8, 17.8, and 19.8 nM, respectively. rsc.org These values were superior to the reference drug sorafenib (IC50 = 32.1 nM). rsc.org This demonstrates the successful application of the phthalazine scaffold to generate drug candidates that recognize and inhibit a specific molecular target with high efficacy. rsc.org

Inhibitory Activity of Phthalazine Analogs Against VEGFR-2
CompoundTargetIC50Reference CompoundIC50
2gVEGFR-20.148 μMSorafenibN/A
4aVEGFR-20.196 μM
13cVEGFR-22.5 μM
9cVEGFR-221.8 nM32.1 nM
12bVEGFR-217.8 nM
13c (amine derivative)VEGFR-219.8 nM

Future Directions and Emerging Research Avenues for Phthalazine 5 Carbonitrile

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of molecular design and drug discovery. researchgate.net For Phthalazine-5-carbonitrile, these computational tools offer a powerful approach to unlock its full potential.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and potential toxicity of novel this compound derivatives. scienceopen.comomicsonline.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish correlations between the structural features of these derivatives and their biological activities, guiding the design of compounds with enhanced efficacy. researchgate.netresearchgate.net Virtual screening campaigns, powered by machine learning, can rapidly evaluate vast virtual libraries of this compound analogs against specific biological targets, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. scienceopen.com

Generative Models for Novel Scaffolds: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design entirely new molecules based on the this compound scaffold. By learning the underlying patterns in known chemical space, these models can propose novel structures with desired properties, expanding the accessible chemical diversity and fostering the discovery of innovative compounds. scienceopen.com

While the direct application of these AI tools to this compound is still an emerging area, the general success of these methods in broader chemical and pharmaceutical research highlights the immense potential for accelerating the discovery and development of novel functional molecules based on this scaffold.

Exploration of Novel Synthetic Pathways

The synthesis of phthalazine (B143731) derivatives has a rich history, with numerous methods developed over the years. researchgate.net However, the exploration of novel, efficient, and sustainable synthetic routes to this compound and its analogs remains a key area of research.

Classical and Modern Synthetic Approaches: Traditional methods for the synthesis of the phthalazine core often involve the condensation of hydrazine (B178648) or its derivatives with 1,2-dicarbonyl compounds or their equivalents. scilit.com For this compound, this would typically involve starting materials bearing a nitrile group on the benzene (B151609) ring.

Starting Material TypeReagentKey TransformationReference
o-PhthalaldehydesHydrazineCyclocondensation scilit.com
Phthalic AnhydridesHydrazineCyclocondensation scilit.com
2-Formylbenzoic AcidsHydrazineCyclocondensation researchgate.net

Table 1: Conventional Synthetic Approaches to the Phthalazine Core

Introduction of the Nitrile Group: A crucial aspect of synthesizing this compound is the introduction of the cyano group. This can be achieved either by starting with a pre-functionalized aromatic ring or by late-stage cyanation of the phthalazine scaffold. Modern cyanation methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., using palladium or nickel catalysts), offer efficient and versatile ways to introduce the nitrile functionality. atomfair.com The use of less toxic cyanide sources is also a growing trend in this area. rsc.org

MethodCatalyst/ReagentAdvantages
Palladium-catalyzed cyanationPd catalyst, cyanide sourceHigh efficiency, broad substrate scope
Nickel-catalyzed cyanationNi catalyst, cyanide sourceCost-effective, good functional group tolerance
Electrochemical C-H cyanationElectrode, cyanide sourceAtom-economical, avoids pre-functionalization

Table 2: Modern Methods for the Cyanation of Aromatic Rings

Expansion into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. nih.gov The unique structural and electronic features of this molecule make it an attractive building block for the construction of complex, functional supramolecular assemblies. ru.nl

Self-Assembly and Crystal Engineering: The planar aromatic structure of this compound, combined with the presence of nitrogen atoms and a nitrile group, can facilitate various non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of the molecule into well-defined nanostructures, such as nanofibers, vesicles, and crystalline solids with specific architectures. scienceopen.com The nitrile group, in particular, can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state and enabling the design of novel crystalline materials with desired properties.

Host-Guest Chemistry: The phthalazine core can act as a guest molecule, fitting into the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. nih.govrsc.org The binding of this compound within a host cavity can significantly alter its physical and chemical properties, such as solubility, stability, and reactivity. This host-guest complexation can be used to develop drug delivery systems, sensors, and molecular switches. The nitrogen atoms in the phthalazine ring can also coordinate to metal ions, opening up the possibility of creating metallosupramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs).

While the exploration of this compound in supramolecular chemistry is in its nascent stages, the principles established with related N-heterocyclic and nitrile-containing compounds provide a strong foundation for future research in this area.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. sciforum.net Advanced experimental and computational techniques are being increasingly applied to elucidate complex reaction pathways.

Computational Chemistry and DFT Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. researchgate.netresearchgate.net DFT can be used to model the structures of reactants, intermediates, transition states, and products, providing valuable insights into the energetics and kinetics of a reaction. For the synthesis of this compound, DFT studies can help to understand the regioselectivity of cyanation reactions, the role of catalysts, and the influence of different substituents on the reactivity of the phthalazine core. researchgate.net

Spectroscopic and Kinetic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of a reaction in real-time, allowing for the identification and characterization of transient intermediates. Kinetic studies can provide quantitative information about reaction rates and the factors that influence them. By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction mechanism can be obtained.

Elucidating the mechanisms of both the formation of the phthalazine ring and the introduction of the nitrile group will enable chemists to design more efficient and selective synthetic strategies for this compound and its derivatives.

Development of Advanced Functional Materials

The unique electronic and structural properties of the phthalazine core, combined with the versatility of the nitrile group, make this compound a promising building block for the development of advanced functional materials.

Organic Electronics: The extended π-conjugated system of the phthalazine ring suggests potential applications in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of the molecule, such as its HOMO and LUMO energy levels, to optimize its performance in these devices.

Luminescent Materials: Phthalazine derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. The introduction of a nitrile group can further modulate these properties. Research into the luminescent characteristics of this compound and its derivatives could lead to the development of new fluorescent probes, sensors, and imaging agents.

Polymers and Cross-linked Materials: The nitrile group of this compound can undergo various chemical transformations, including polymerization and cycloaddition reactions. This reactivity can be harnessed to incorporate the phthalazine unit into polymer backbones or to create cross-linked materials with enhanced thermal and mechanical stability. Such materials could find applications as high-performance plastics, resins, and composites.

The exploration of this compound in materials science is an exciting and rapidly developing field, with the potential to yield novel materials with a wide range of applications.

Q & A

Q. What are the established synthetic routes for Phthalazine-5-carbonitrile, and how can reproducibility be ensured?

this compound is typically synthesized via cyclocondensation reactions involving precursors like phthalhydrazide and nitrile-containing reagents. For example, a solvent-free method using tributylammonium sulfate ([Bu3NH][HSO4]) as a catalyst has been reported to yield pyrazolo[1,2-b]phthalazine derivatives with high efficiency . To ensure reproducibility, researchers must document reaction conditions (temperature, solvent, catalyst loading) and validate purity via HPLC (>95%) and spectral data (¹H/¹³C NMR, IR) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm structural integrity and substituent positions.
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : Resolves ambiguous stereochemistry in novel derivatives.
  • HPLC : Quantifies purity and detects impurities (>99% purity recommended for pharmacological studies) .

Q. How can researchers assess the biological activity of this compound derivatives?

Standardized assays include:

  • Enzyme inhibition studies (e.g., kinase assays) to identify mechanistic targets.
  • Cytotoxicity profiling using cell lines (e.g., MTT assays) to screen for anticancer potential.
  • ADMET modeling : Predict pharmacokinetic properties early to prioritize candidates .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized in solvent-free or green chemistry conditions?

Catalyst screening (e.g., ionic liquids, organocatalysts) and microwave-assisted synthesis have shown promise in reducing reaction times (<2 hours) and improving yields (>80%). For example, [Bu3NH][HSO4] under solvent-free conditions achieved 85% yield in pyrazolo-phthalazine synthesis . DOE (Design of Experiments) methodologies can systematically optimize variables like temperature and catalyst loading .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay protocols or compound purity. Solutions include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values).
  • Dose-response validation : Re-test compounds under controlled conditions (e.g., fixed cell lines, consistent incubation times).
  • Impact of stereochemistry : Re-evaluate enantiopure samples if racemic mixtures were previously used .

Q. How can computational methods accelerate the design of this compound-based therapeutics?

  • Molecular docking : Predict binding affinities to targets like kinase domains.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with activity.
  • AI-driven retrosynthesis : Tools like Reaxys or Pistachio propose novel routes by mining reaction databases .

Q. What regulatory considerations apply to preclinical studies of this compound derivatives?

Compliance requires:

  • Physicochemical documentation : Melting point, solubility (logP), and stability under storage conditions.
  • ICH guidelines : Validate analytical methods (e.g., HPLC) per ICH Q2(R1).
  • Structural similarity analysis : Compare derivatives to known toxicants (e.g., phthalates) to anticipate safety concerns .

Methodological Resources

  • Data Reproducibility : Follow the Beilstein Journal’s experimental guidelines, including detailed Supplementary Information for synthetic protocols .
  • Conflict Resolution : Use systematic reviews (PRISMA framework) to harmonize conflicting biological data .
  • Ethical Research Design : Pilot studies and peer validation of questionnaires ensure clarity in data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.